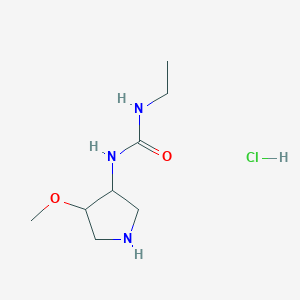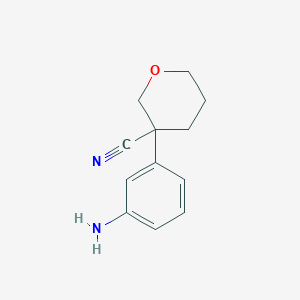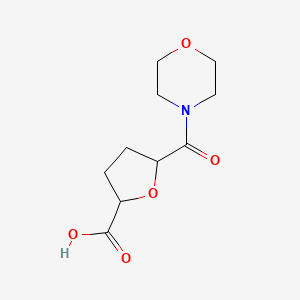
3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H6FNO3 and a molecular weight of 195.15 g/mol . This compound is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, along with a propyn-1-ol moiety. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-3-nitrobenzaldehyde.
Reaction with Propargyl Alcohol: The aldehyde undergoes a nucleophilic addition reaction with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products
Oxidation: 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-al or 3-(4-Fluoro-3-nitrophenyl)prop-2-ynoic acid.
Reduction: 3-(4-Fluoro-3-aminophenyl)prop-2-yn-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the fluoro and nitro groups may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)prop-2-yn-1-ol: Similar structure but lacks the fluoro group.
3-(4-Fluorophenyl)prop-2-yn-1-ol: Similar structure but lacks the nitro group.
3-(4-Fluoro-3-methylphenyl)prop-2-yn-1-ol: Similar structure but has a methyl group instead of a nitro group.
Uniqueness
The presence of both fluoro and nitro groups in 3-(4-Fluoro-3-nitrophenyl)prop-2-yn-1-ol makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, binding properties, and overall biological activity .
Properties
Molecular Formula |
C9H6FNO3 |
|---|---|
Molecular Weight |
195.15 g/mol |
IUPAC Name |
3-(4-fluoro-3-nitrophenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C9H6FNO3/c10-8-4-3-7(2-1-5-12)6-9(8)11(13)14/h3-4,6,12H,5H2 |
InChI Key |
CMFZXRGCAAQDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#CCO)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octane](/img/structure/B13217686.png)
![Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B13217689.png)
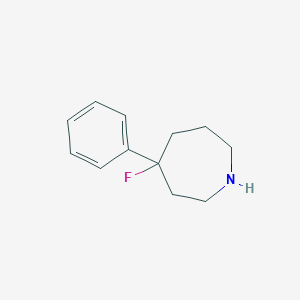
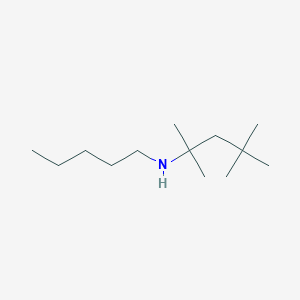

![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
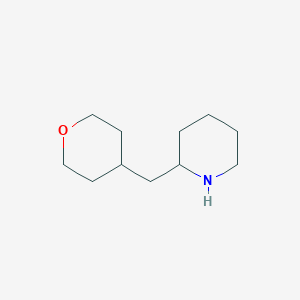
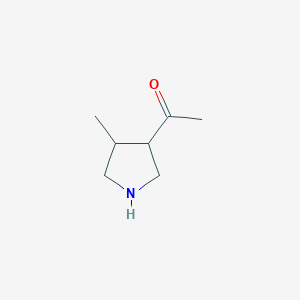
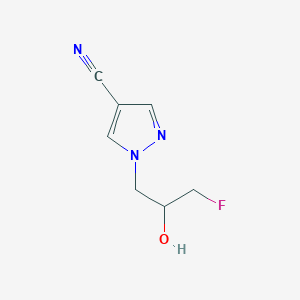
![({3-[1-(Chloromethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B13217723.png)
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
